

# 3-Methylenecyclobutanecarbonitrile molecular weight and formula

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## Compound of Interest

Compound Name:	3-Methylenecyclobutanecarbonitrile
Cat. No.:	B110589

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An In-Depth Technical Guide to **3-Methylenecyclobutanecarbonitrile**: Synthesis, Properties, and Reactivity

## Introduction

**3-Methylenecyclobutanecarbonitrile** is a strained, unsaturated cyclic nitrile that serves as a versatile building block in organic synthesis. Its unique structure, combining a reactive exocyclic double bond, a nitrile group, and a high-energy four-membered ring, makes it a valuable intermediate for accessing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic characterization, and reactivity, with a focus on its applications for researchers in chemistry and drug development.

## Part 1: Core Molecular Attributes

**3-Methylenecyclobutanecarbonitrile** is a colorless liquid at room temperature.<sup>[1]</sup> The presence of both a  $\pi$ -bond and a polar nitrile group within a strained cyclobutane framework dictates its physical and chemical characteristics.

## Molecular Formula and Weight

The fundamental identity of this compound is defined by its elemental composition and mass.

- Molecular Formula:  $C_6H_7N$ <sup>[2][3][4][5]</sup>

- Molecular Weight: 93.13 g/mol [3][6]
- Monoisotopic Mass: 93.057849228 Da[3]

## Nomenclature and Identifiers

For unambiguous identification in literature and databases, the following identifiers are used:

- IUPAC Name: 3-methylidenecyclobutane-1-carbonitrile[3]
- CAS Registry Number: 15760-35-7[2][3][4][5]
- Common Synonyms: 3-Methylenecyclobutanenitrile, 3-Methylene-1-cyanocyclobutane, Cyclobutanecarbonitrile, 3-methylene-[2][3][4]

## Physicochemical Properties

A summary of key physical properties is essential for experimental design, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source
Density	0.912 g/mL at 25 °C	[6]
Boiling Point	171.7 °C at 760 mmHg	[7]
Flash Point	58.3 °C (136.9 °F)	[6]
Refractive Index (n <sub>20</sub> /D)	1.461	[6]

## Part 2: Synthesis and Mechanistic Considerations

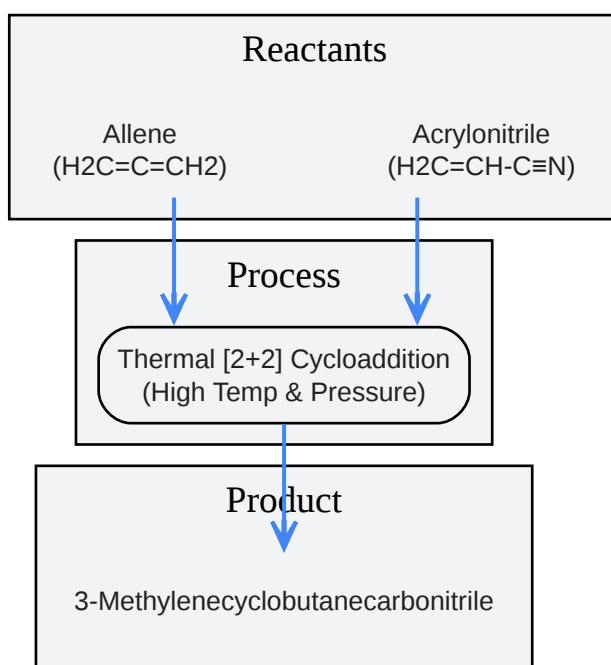
The primary industrial and laboratory synthesis of **3-methylenecyclobutanecarbonitrile** involves a thermal [2+2] cycloaddition reaction between allene and acrylonitrile.

### Core Synthesis Protocol: [2+2] Cycloaddition

This reaction is a classic example of forming a four-membered ring from two unsaturated precursors. The causality for this pathway lies in the orbital mechanics of the reactants under thermal conditions.

Reaction: Allene + Acrylonitrile → **3-Methylenecyclobutanecarbonitrile**

Experimental Rationale: The synthesis is typically performed at elevated temperatures (175–250 °C) and pressures in an autoclave.<sup>[8]</sup> The use of a polymerization inhibitor, such as hydroquinone, is critical to prevent the reactants, particularly acrylonitrile, from undergoing undesirable side reactions.<sup>[8]</sup> The regioselectivity of the addition is governed by the electronic properties of the reactants, leading specifically to the 3-methylene isomer. An industrial process has been developed involving a continuous feed of reactants into a cascade of reactors to optimize yield and throughput.<sup>[8]</sup>



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Caption: Synthetic pathway for **3-Methylenecyclobutanecarbonitrile**.

## Part 3: Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The expected data provides a self-validating system for compound identification.

### Infrared (IR) Spectroscopy

The IR spectrum is a rapid method for confirming the presence of key functional groups. The spectrum for **3-methylenecyclobutanecarbonitrile** will exhibit characteristic absorption bands.

[2]

- $\sim 2250 \text{ cm}^{-1}$  (C≡N Stretch): A sharp, medium-intensity peak confirming the nitrile group.
- $\sim 1670 \text{ cm}^{-1}$  (C=C Stretch): A peak corresponding to the exocyclic double bond.
- $\sim 3080 \text{ cm}^{-1}$  (=C-H Stretch): Absorption from the vinylic C-H bonds of the methylene group.
- $\sim 2850\text{--}2960 \text{ cm}^{-1}$  (C-H Stretch): Absorptions from the  $\text{sp}^3$  hybridized C-H bonds within the cyclobutane ring.

The region below  $1500 \text{ cm}^{-1}$  constitutes the "fingerprint region," which is unique to the molecule's overall structure.[9]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show three distinct signal regions:
  - A signal for the two vinylic protons of the  $=\text{CH}_2$  group.
  - Signals for the aliphatic protons on the cyclobutane ring. Due to the molecule's symmetry, complex splitting patterns may arise.
  - A signal for the single proton at the carbon bearing the nitrile group (C1).
- $^{13}\text{C}$  NMR: The carbon NMR spectrum provides confirmation of the six unique carbon atoms in the molecule.[3]
  - A quaternary carbon signal for the nitrile group ( $\sim 120 \text{ ppm}$ ).
  - Signals for the  $\text{sp}^2$  carbons of the exocyclic double bond.
  - Signals for the  $\text{sp}^3$  carbons of the cyclobutane ring.

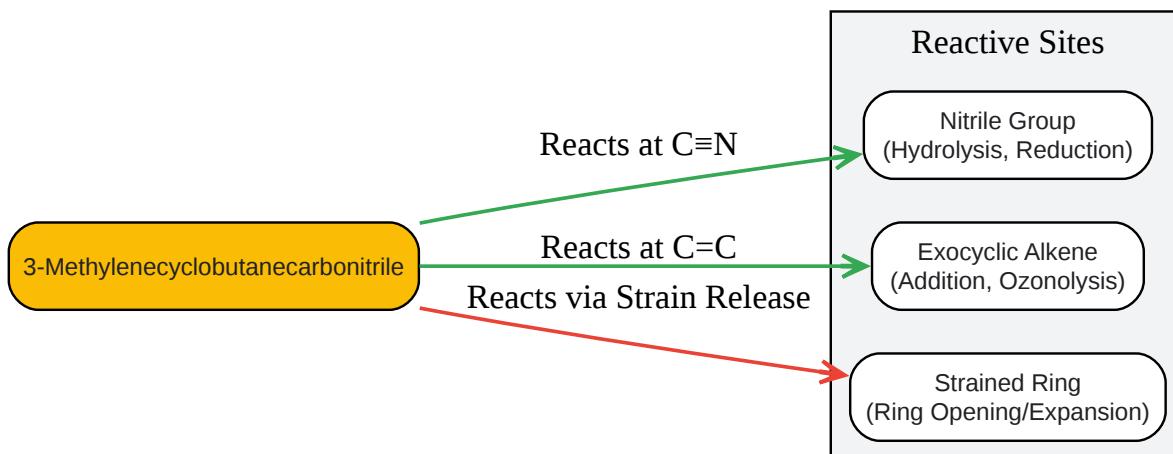
## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Molecular Ion ( $M^+$ ): A peak at  $m/z = 93$ , corresponding to the molecular weight of the compound.
- Fragmentation: Common fragmentation pathways would involve the loss of HCN ( $m/z = 27$ ) or cleavage of the strained cyclobutane ring.

## Part 4: Reactivity and Applications

The chemical utility of **3-methylenecyclobutanecarbonitrile** stems from the combined reactivity of its functional components. The inherent ring strain of approximately 26 kcal/mol in cyclobutane systems makes it susceptible to ring-opening or rearrangement reactions.[\[10\]](#)



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Caption: Key reactive sites of the molecule.

## Reactions at the Exocyclic Double Bond

The alkene is susceptible to a variety of addition reactions:

- Hydrogenation: Catalytic hydrogenation can selectively reduce the double bond to a methyl group.

- Halogenation: Addition of halogens (e.g.,  $\text{Br}_2$ ) across the double bond.
- Hydrophosphination: It can undergo reactions with phosphine boranes and phosphites to create novel cyclobutyl-phosphine derivatives, which have applications as ligands in catalysis.

## Reactions of the Nitrile Group

The nitrile group is a versatile functional handle:

- Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (3-methylenecyclobutanecarboxylic acid) or a primary amide.
- Reduction: Reduction with agents like  $\text{LiAlH}_4$  can transform the nitrile into a primary amine (3-methylenecyclobutyl)methanamine).

## Ring Strain-Driven Reactions

The high ring strain allows for unique transformations not readily observed in larger ring systems.[\[10\]](#)

- Ring Expansion: Under certain catalytic conditions (e.g., with palladium), methylenecyclobutanes can rearrange to form more stable cyclopentyl derivatives.[\[11\]](#) This provides a synthetic route to five-membered rings.
- Ring Opening: The ring can be opened under various conditions, providing access to linear functionalized molecules.

## Applications in Development

As an intermediate, **3-methylenecyclobutanecarbonitrile** is valuable in the synthesis of:

- Biologically Active Compounds: The cyclobutane motif is present in several natural products and pharmaceuticals. The ability to functionalize this molecule makes it a key starting point for medicinal chemistry programs.
- Specialty Polymers: Its derivatives can be used as monomers for creating polymers with unique thermal and mechanical properties.

- Advanced Materials: It has been cited as a potential precursor for components in high-energy materials like rocket fuels.[8]

## Part 5: Safety and Handling

Proper handling is crucial due to the compound's hazard profile.

- GHS Hazard Statements: H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H312+H332 (Harmful in contact with skin or if inhaled), H315 (Causes skin irritation).[3]
- Precautionary Measures: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and appropriate gloves, is mandatory. Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage in a freezer at or below -20°C is recommended.[1]

## References

- National Institute of Standards and Technology (NIST). 3-Methylenecyclobutanenitrile. NIST Chemistry WebBook. [\[Link\]](#)
- National Center for Biotechnology Information. **3-Methylenecyclobutanecarbonitrile**.
- Gevorgyan, V., et al. Chemistry of methylenecyclobutane.
- National Institute of Standards and Technology (NIST). 3-Methylenecyclobutanenitrile. NIST Chemistry WebBook. [\[Link\]](#)
- Kondratiev, V.F., et al. Method of synthesis of methylenecyclobutane carbonitrile.
- Erickson, K. L., et al. Base-induced reactions of methylenecyclobutane derivatives. *The Journal of Organic Chemistry*. [\[Link\]](#)
- National Institute of Standards and Technology (NIST). 3-Methylenecyclobutanenitrile. NIST Chemistry WebBook. [\[Link\]](#)
- National Institute of Standards and Technology (NIST). 3-Methylenecyclobutanenitrile. NIST Chemistry WebBook. [\[Link\]](#)
- de Meijere, A., et al. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. *Chemical Reviews*. [\[Link\]](#)
- Wang, Y., et al. Synthesis of Imidized Cyclobutene Derivatives by Strain Release of [1.1.1]Propellane. *Organic Letters*. [\[Link\]](#)
- Doc Brown's Chemistry. C7H16 infrared spectrum of 3-methylhexane. [\[Link\]](#)

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## Sources

- 1. 3-Methylenecyclobutanecarbonitrile | 15760-35-7 [amp.chemicalbook.com]
- 2. 3-Methylenecyclobutanenitrile [webbook.nist.gov]
- 3. 3-Methylenecyclobutanecarbonitrile | C6H7N | CID 27474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methylenecyclobutanenitrile [webbook.nist.gov]
- 5. 3-Methylenecyclobutanenitrile [webbook.nist.gov]
- 6. 3-Methylenecyclobutanecarbonitrile 97 GC 15760-35-7 [sigmaaldrich.com]
- 7. guidechem.com [guidechem.com]
- 8. RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile - Google Patents [patents.google.com]
- 9. C7H16 infrared spectrum of 3-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
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